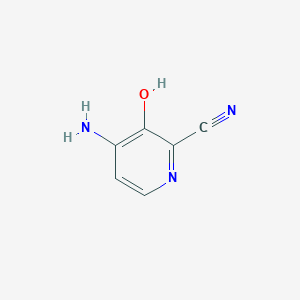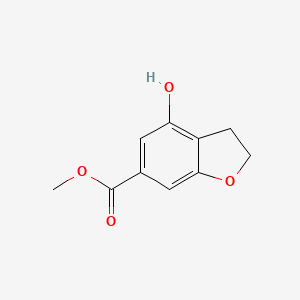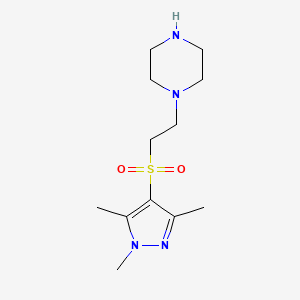![molecular formula C8H10O5 B11779439 Methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate](/img/structure/B11779439.png)
Methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate is a complex organic compound belonging to the class of furan derivatives. This compound is characterized by its unique bicyclic structure, which includes a furan ring fused with a lactone ring. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate typically involves the reaction of furan derivatives with various reagents under controlled conditions. One common method includes the reaction of furan with ethyl bromopyruvate in the presence of a base such as sodium ethoxide, followed by cyclization to form the desired bicyclic structure . Another approach involves the use of α-chloro ketones and malonic acid derivatives under basic conditions to achieve the cyclization and formation of the furan-lactone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium and copper can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring to a diol or other reduced forms.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or chlorine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce halogens or other functional groups onto the furan ring .
Applications De Recherche Scientifique
Methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl furan-2-carboxylate: A simpler furan derivative with similar reactivity but lacking the bicyclic structure.
Methyl 2-oxo-2H-pyran-3-carboxylate: Another cyclic ester with different biological activities and applications.
Uniqueness
Methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate is unique due to its bicyclic structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H10O5 |
|---|---|
Poids moléculaire |
186.16 g/mol |
Nom IUPAC |
methyl 5-oxo-3,3a,4,6a-tetrahydro-2H-furo[2,3-b]furan-4-carboxylate |
InChI |
InChI=1S/C8H10O5/c1-11-6(9)5-4-2-3-12-8(4)13-7(5)10/h4-5,8H,2-3H2,1H3 |
Clé InChI |
PCEYIZWJZVRGBX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C2CCOC2OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isoxazolo[5,4-c]pyridazin-3-amine](/img/structure/B11779371.png)
![5-(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B11779374.png)



![tert-Butyl 2-(3-iodo-1H-pyrrolo[3,2-c]pyridin-2-yl)acetate](/img/structure/B11779398.png)


![2-Bromo-4-(5,7-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11779403.png)
![3-tert-Butyl 1-methyl 1,2-dihydropyrido[3,4-d]pyridazine-1,3(4H)-dicarboxylate](/img/structure/B11779405.png)



